1-Dichlorophosphoryl-4-methyl-benzene
Description
Contextual Overview of Organophosphorus Compounds and Their Relevance
Organophosphorus compounds, a broad class of organic compounds containing carbon-phosphorus bonds, are integral to numerous scientific and industrial fields. antiscale.irtaylorandfrancis.com Their diverse chemical and physical properties have led to their widespread application. In organic chemistry, they serve as crucial reagents and catalysts for facilitating chemical reactions and increasing production efficiency. antiscale.ir The versatility of organophosphorus compounds is evident in their use as flame retardants, plasticizers, and additives in various materials, including textiles, furniture, and electronics. wikipedia.org
The significance of these compounds extends to the agricultural and pharmaceutical sectors. In agriculture, they are utilized as components of herbicides and pesticides. taylorandfrancis.comwikipedia.orgnih.gov In medicine, organophosphorus compounds are foundational in the development of various therapeutic agents, with applications in treating a range of diseases. antiscale.irrsc.org The formation of the phosphorus-carbon (P-C) bond is a key area of research, as it can impart a variety of biological activities to molecules. taylorandfrancis.com The general structure of many of these compounds includes a phosphoryl group (a terminal oxygen double-bonded to phosphorus), two lipophilic groups, and a leaving group, often a halide. taylorandfrancis.com
Historical Development and Initial Syntheses of Arylphosphonic Dichlorides
The synthesis of compounds containing a phosphorus-carbon bond has been a subject of extensive research. A foundational method in this field is the Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and later extensively explored by Aleksander Arbuzov. acs.org This reaction typically involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide to form a dialkyl phosphonate (B1237965), and it remains a widely used method for creating P-C bonds. acs.org
The development of synthetic routes to arylphosphonic dichlorides, a subclass of organophosphorus compounds, has been crucial for the advancement of phosphorus chemistry. These compounds are valuable intermediates in the synthesis of more complex molecules. The synthesis of arylphosphonates can be achieved through methods such as the palladium-catalyzed coupling of aryl iodides with a silver phosphonate. researchgate.net Arylphosphonic acid dichlorides can be hydrolyzed to form the corresponding phosphonic acids, which are an interesting class of compounds in their own right. researchgate.net
Specific Focus on 1-Dichlorophosphoryl-4-methyl-benzene (p-Tolylphosphonic Dichloride) within the Arylphosphonic Dichloride Class
This compound, also known as p-tolylphosphonic dichloride, is a specific member of the arylphosphonic dichloride class. Its structure consists of a benzene (B151609) ring substituted with a methyl group and a dichlorophosphoryl group at the para position (positions 1 and 4, respectively).
Below are some of the key chemical and physical properties of this compound:
| Property | Value |
| CAS Number | 17566-84-6 |
| Molecular Formula | C₇H₇Cl₂OP |
| Molecular Weight | 209.01 g/mol |
| Boiling Point | 145-147 °C at 10 mmHg |
| Density | 1.375 g/cm³ |
| Refractive Index | 1.557 |
Note: Physical properties can vary slightly depending on the source and measurement conditions.
The presence of the dichlorophosphoryl group makes it a reactive intermediate, suitable for a variety of subsequent chemical transformations.
Scope and Objectives of Academic Research on this compound
Academic research on this compound primarily focuses on its utility as a synthetic building block. The reactivity of the P-Cl bonds allows for the introduction of the p-tolylphosphonyl moiety into a wide range of molecules. This is particularly useful in the synthesis of novel organophosphorus compounds with tailored electronic and steric properties.
Research objectives often include the development of new synthetic methodologies where this compound acts as a key reagent. For instance, its reactions with various nucleophiles can lead to the formation of phosphonates, phosphonamides, and other derivatives. These derivatives are then studied for their potential applications in areas such as catalysis, materials science, and medicinal chemistry. The methyl group on the benzene ring also offers a site for further functionalization, allowing for the creation of a diverse library of related compounds.
Structure
3D Structure
Properties
CAS No. |
17566-84-6 |
|---|---|
Molecular Formula |
C7H7Cl2OP |
Molecular Weight |
209.01 g/mol |
IUPAC Name |
1-dichlorophosphoryl-4-methylbenzene |
InChI |
InChI=1S/C7H7Cl2OP/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3 |
InChI Key |
RZEWMEXEGBBRAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)P(=O)(Cl)Cl |
Origin of Product |
United States |
Advanced Synthetic Strategies for 1 Dichlorophosphoryl 4 Methyl Benzene
Synthesis from p-Tolylphosphonic Acid Precursors
A primary and well-established method for the synthesis of 1-Dichlorophosphoryl-4-methyl-benzene involves the direct chlorination of p-tolylphosphonic acid. This transformation is typically achieved by replacing the two hydroxyl (-OH) groups of the phosphonic acid with chloride (-Cl) atoms.
Phosphorus pentachloride (PCl₅) is a highly effective reagent for the conversion of phosphonic acids to their corresponding phosphonic dichlorides. The reaction proceeds by treating p-tolylphosphonic acid with PCl₅. The general stoichiometry for this type of conversion involves two equivalents of PCl₅ for each equivalent of the phosphonic acid to ensure complete substitution.
The reaction is typically represented as: CH₃C₆H₄P(O)(OH)₂ + 2 PCl₅ → CH₃C₆H₄P(O)Cl₂ + 2 POCl₃ + 2 HCl
The formation of the strong phosphorus-oxygen double bond in the byproduct phosphorus oxychloride (POCl₃) helps to drive the reaction to completion. chemtube3d.com The reaction is often performed in the absence of a solvent or in an inert solvent. The products, this compound and phosphorus oxychloride, are typically liquids, while the hydrogen chloride is a gas that evolves from the reaction mixture. chemguide.co.uk Separation of the desired product is usually accomplished by fractional distillation. chemguide.co.uk
Table 1: Optimized Reaction Parameters for Chlorination with PCl₅
| Parameter | Value / Condition | Purpose |
|---|---|---|
| Chlorinating Agent | Phosphorus Pentachloride (PCl₅) | Replaces -OH groups with -Cl. |
| Stoichiometry | ~2.1 equivalents of PCl₅ | Ensures complete conversion of the diacid. |
| Temperature | 0°C to 25°C (initial), then gentle heating | Controls initial reactivity, then drives reaction. |
| Solvent | None or inert solvent (e.g., CCl₄) | Provides a medium if needed for heat transfer. |
| Workup | Fractional Distillation | Separates the product from POCl₃ byproduct. |
The choice of solvent and the temperature profile are critical parameters that influence the yield and purity of this compound. While the reaction can be conducted neat, the use of an inert solvent like carbon tetrachloride or chloroform (B151607) can help to moderate the reaction rate and improve heat transfer, which is particularly important on a larger scale.
The reaction is exothermic, primarily due to the evolution of hydrogen chloride gas. chemguide.co.uk Therefore, the temperature is carefully controlled. The process is often initiated at a low temperature (e.g., 0-5 °C) with the gradual addition of phosphorus pentachloride to the phosphonic acid. After the initial addition is complete, the reaction mixture may be allowed to warm to room temperature or gently heated to ensure the reaction proceeds to completion. A higher temperature can lead to the formation of undesired byproducts. The progress of the reaction can be monitored by observing the cessation of HCl gas evolution.
Routes from Phosphonous Dichlorides
An alternative synthetic approach starts from a phosphorus(III) compound, p-tolyldichlorophosphine, and involves an oxidation step to form the pentavalent phosphorus center in the final product.
p-Tolyldichlorophosphine (CH₃C₆H₄PCl₂) serves as a key intermediate in organophosphorus chemistry. st-andrews.ac.uk The conversion of this P(III) species to the P(V) phosphonic dichloride requires an oxidation step. Various oxidizing agents can be employed for this purpose. For instance, controlled oxidation can be achieved using agents like molecular oxygen, sulfuryl chloride (SO₂Cl₂), or chlorine (Cl₂).
The reaction with chlorine is direct and efficient: CH₃C₆H₄PCl₂ + Cl₂ → CH₃C₆H₄PCl₄
The resulting tetrachlorophosphorane intermediate can then be carefully hydrolyzed or reacted with a source of oxygen, such as sulfur dioxide (SO₂), to yield the desired product: CH₃C₆H₄PCl₄ + SO₂ → CH₃C₆H₄P(O)Cl₂ + SOCl₂
Alternatively, direct oxidation using oxygenating agents can also be effective.
Table 2: Comparison of Oxidizing Agents for p-Tolyldichlorophosphine
| Oxidizing Agent | Byproduct(s) | Conditions |
|---|---|---|
| Chlorine (Cl₂) | None initially | Low temperature, inert solvent |
| Sulfuryl Chloride (SO₂Cl₂) | Sulfur Dioxide (SO₂), HCl | Can be used for direct conversion |
| Oxygen (O₂) / Air | None | Often requires catalysis or specific conditions |
The oxidation of a P(III) compound like p-tolyldichlorophosphine to a P(V) compound involves the phosphorus atom increasing its coordination number and formal oxidation state. When chlorine is used as the oxidant, the mechanism is a straightforward oxidative addition, where the chlorine molecule adds across the phosphorus center to form a pentacoordinate p-tolyltetrachlorophosphorane.
In reactions involving oxygen transfer, such as from sulfuryl chloride or other oxygen donors, the mechanism involves the nucleophilic phosphorus(III) center attacking the electrophilic oxygen of the oxidizing agent. This is followed by a rearrangement and elimination of byproducts to form the stable phosphoryl (P=O) bond. The high thermodynamic stability of the P=O bond is a significant driving force for these reactions. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or other side reactions.
Conversion from Organic Phosphorus Oxychlorides
A third strategy involves the formation of the aryl-phosphorus bond via an electrophilic aromatic substitution reaction, specifically a variation of the Friedel-Crafts reaction. libretexts.orgmasterorganicchemistry.com This method builds the target molecule by reacting an appropriate phosphorus-containing electrophile with toluene (B28343).
The reaction typically uses phosphorus oxychloride (POCl₃) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.net The Lewis acid activates the phosphorus oxychloride, generating a highly reactive electrophilic phosphorus species. This electrophile is then attacked by the electron-rich toluene ring.
The methyl group on the toluene ring is an ortho-, para-director. Due to steric hindrance, the substitution occurs predominantly at the para-position, leading to the desired this compound. libretexts.orgyoutube.com The reaction must be carried out under anhydrous conditions to prevent deactivation of the aluminum chloride catalyst. scribd.com After the reaction is complete, the product is typically isolated by quenching the reaction mixture with water or ice, followed by extraction and distillation.
Table 3: Typical Conditions for Friedel-Crafts Phosphorylation of Toluene
| Parameter | Value / Condition | Purpose |
|---|---|---|
| Aromatic Substrate | Toluene | Source of the p-tolyl group. |
| Phosphorus Reagent | Phosphorus Oxychloride (POCl₃) | Source of the -P(O)Cl₂ group. |
| Catalyst | Aluminum Chloride (AlCl₃) | Lewis acid to activate the POCl₃. |
| Temperature | 0°C to 60°C | Controls reaction rate and selectivity. libretexts.org |
| Solvent | Excess Toluene or inert solvent (e.g., CS₂) | Serves as reactant and/or medium. |
| Workup | Quenching with ice/water, extraction | Decomposes catalyst complex and isolates product. |
High-Temperature Reactions with Triphenylphosphane
High-temperature reactions are a conventional approach for the synthesis of arylphosphonic dichlorides. These reactions often involve the use of catalysts to facilitate the formation of the crucial carbon-phosphorus bond. While specific protocols for the direct synthesis of this compound using triphenylphosphine (B44618) at high temperatures are not extensively detailed in the provided literature, the principles of related reactions offer significant insights.
Transition-metal-catalyzed cross-coupling reactions, for instance, are frequently carried out at elevated temperatures, often exceeding 160°C, to enhance the reaction rate. semanticscholar.orgbeilstein-archives.org In a typical setup for a related class of compounds, the aryl halide and a pre-catalyst are heated in a high-boiling point solvent. semanticscholar.org The choice of solvent is critical in achieving the necessary high temperatures to drive the reaction forward. semanticscholar.org
In the broader context of organophosphorus chemistry, triphenylphosphine dichloride is a known reagent used in various transformations. researchgate.net However, its direct application in high-temperature reactions for the synthesis of this compound is not explicitly documented in the available research. The synthesis of related phosphinimine compounds can involve the reaction of amino-s-triazines with triphenylphosphine and halogens, which proceeds in a single step to yield pure products in good yields. researchgate.net
Analysis of Product Distribution and Reaction Selectivity
The selectivity and distribution of products in the synthesis of aryl-dichlorophosphines and their derivatives are highly dependent on the reactivity of the reagents and the reaction conditions. A significant challenge in traditional methods, which utilize highly reactive Grignard or organolithium reagents with phosphorus trichloride (B1173362), is the occurrence of side reactions leading to double or triple alkylations of the phosphorus center. chemistryviews.org
To circumvent these selectivity issues, alternative phosphorus sources like PCl(NEt2)2 can be employed. This approach allows for a more controlled reaction, with the amino groups being removed in a subsequent step to yield the desired dichlorophosphine selectively. chemistryviews.org However, this method has drawbacks related to atom economy and the use of hazardous reagents like HCl gas. chemistryviews.org
A more recent strategy to achieve high selectivity involves the use of less nucleophilic organozinc reagents. chemistryviews.org By transmetalating a lithiated aryl bromide with zinc chloride before the addition of phosphorus trichloride, the formation of undesired by-products is minimized. chemistryviews.org This method has demonstrated compatibility with a range of functional groups on the aromatic ring, including both electron-donating and electron-withdrawing substituents in the para position, which is directly relevant to the synthesis of this compound. chemistryviews.org The yields for these reactions are reported to be in the moderate to high range of 39–87%. chemistryviews.org
| Method | Key Features | Selectivity | Yield |
| Grignard/Organolithium | High reactivity | Prone to over-alkylation | Variable |
| PCl(NEt2)2 | Controlled reaction | High | Good |
| Organozinc Reagents | Less nucleophilic | High | 39-87% chemistryviews.org |
Emerging Synthetic Methodologies and Catalytic Approaches for Arylphosphonic Dichlorides
The field of organophosphorus chemistry is continually evolving, with a strong emphasis on the development of milder and more efficient catalytic systems for the synthesis of arylphosphonic dichlorides and their precursors.
Transition-metal catalysis, particularly with nickel and palladium, has been a cornerstone of C-P bond formation. semanticscholar.orgbeilstein-archives.org Catalysts such as nickel(II) chloride and palladium(II) acetate (B1210297) are effective, though they often require high reaction temperatures. semanticscholar.orgbeilstein-archives.org A significant advancement was the introduction of tetrakis(triphenylphosphine)palladium(0), which enabled the reaction to proceed at a lower temperature of approximately 90°C. semanticscholar.orgresearchgate.net The mechanism for nickel-catalyzed reactions involves the in-situ reduction of a Ni(II) pre-catalyst to a catalytically active Ni(0) species by a trialkyl phosphite (B83602). beilstein-archives.org An improved, solvent-free method involves heating the nickel pre-catalyst and the alkyl phosphite together before adding the aryl halide, which can significantly reduce reaction times. beilstein-archives.org
More recent innovations include the use of ionic liquids as catalysts. For the synthesis of phenylphosphonic dichloride, a Lewis acid ionic liquid has been shown to be an effective and reclaimable catalyst. google.com This method offers several advantages, including a milder reaction, simple product separation without a de-complexing step, and a significant reduction in waste, making it an environmentally friendly alternative to traditional processes. google.com
The development of synthetic routes using organozinc reagents also represents a significant step forward. chemistryviews.org This one-pot approach utilizes readily available starting materials and avoids the selectivity issues and poor atom economy of older methods. chemistryviews.org
Furthermore, advancements in the synthesis of related phosphonopeptides have introduced novel strategies, such as the use of dichlorotriphenylphosphorane (B105816) to create phosphonochloridite intermediates, which are then coupled with other reagents. mdpi.com While not a direct synthesis of arylphosphonic dichlorides, these methodologies contribute to the expanding toolkit for creating P-C bonds and could inspire new routes to the target compound.
| Catalyst/Methodology | Key Advantages | Reaction Conditions |
| Tetrakis(triphenylphosphine)palladium(0) | Milder conditions | ~90°C semanticscholar.org |
| Solvent-free Nickel Catalysis | Reduced reaction time | ~160°C beilstein-archives.org |
| Lewis Acid Ionic Liquid | Environmentally friendly, reclaimable catalyst | Milder, simple separation google.com |
| Organozinc Reagents | High selectivity, good atom economy | One-pot synthesis chemistryviews.org |
Comprehensive Analysis of Chemical Transformations and Reactivity Profiles of 1 Dichlorophosphoryl 4 Methyl Benzene
Derivatization to Phosphonic Esters and Amides
The foundational reactivity of 1-Dichlorophosphoryl-4-methyl-benzene lies in the nucleophilic substitution at the phosphorus center, where the chlorine atoms act as excellent leaving groups. This reactivity is systematically exploited in alcoholysis, phenolysis, and aminolysis reactions to generate a broad spectrum of phosphonic esters and amides.
Alcoholysis and Phenolysis Reactions
The reaction of this compound with alcohols (alcoholysis) or phenols (phenolysis) provides a direct route to the corresponding phosphonic esters. These reactions typically proceed in a stepwise manner, allowing for the potential isolation of mono- and di-substituted products. The general reaction involves the nucleophilic attack of the hydroxyl group of the alcohol or phenol (B47542) on the electrophilic phosphorus atom, leading to the displacement of a chloride ion.
The reaction conditions can be tailored to favor either the monoester or the diester. The use of a stoichiometric amount of the alcohol or phenol, often in the presence of a base to neutralize the liberated hydrogen chloride, can promote the formation of the monoester, p-tolylphosphonochloridic acid ester. The addition of a second equivalent of the alcohol or phenol, or the use of an excess of the nucleophile, drives the reaction to completion, yielding the corresponding di-ester, diethyl p-tolylphosphonate.
For instance, the reaction with ethanol (B145695) in the presence of a base like pyridine (B92270) or triethylamine (B128534) leads to the formation of diethyl p-tolylphosphonate. Similarly, reaction with phenol under appropriate conditions yields diphenyl p-tolylphosphonate.
Table 1: Examples of Alcoholysis and Phenolysis Reactions of this compound
| Nucleophile | Product | Reaction Conditions |
| Ethanol | Diethyl p-tolylphosphonate | Base (e.g., Pyridine), Inert Solvent |
| Phenol | Diphenyl p-tolylphosphonate | Base (e.g., Triethylamine), Inert Solvent |
| Isopropanol | Diisopropyl p-tolylphosphonate | Base, Reflux |
Aminolysis and Formation of Phosphonamidic Chlorides
The reaction of this compound with primary or secondary amines, known as aminolysis, provides access to phosphonic amides. Similar to alcoholysis, the reaction can be controlled to yield either the mono- or di-amido derivatives. The reaction with one equivalent of an amine, such as aniline (B41778), in a controlled manner can lead to the formation of the corresponding phosphonamidic chloride, namely N-phenyl-P-(p-tolyl)phosphonamidic chloride.
The presence of an acid scavenger, typically an excess of the amine reactant or a tertiary amine, is crucial to drive the reaction forward by neutralizing the hydrogen chloride byproduct. The reaction with two equivalents of the amine results in the formation of the corresponding phosphonic diamide.
The sulfonylation of aniline with p-toluenesulfonyl chloride provides a useful analogy for this transformation, where the amine acts as a nucleophile attacking the sulfonyl chloride. semanticscholar.org In the case of this compound, the phosphorus center is the electrophilic site.
Stereochemical Aspects and Selectivity in Derivatization Reactions
While this compound itself is achiral, the introduction of chiral alcohols, phenols, or amines can lead to the formation of diastereomeric products. The phosphorus atom in the resulting phosphonic esters or amides can become a stereocenter.
The stereochemical outcome of these reactions is highly dependent on the reaction mechanism. A classic SN2-type reaction at the phosphorus center would be expected to proceed with inversion of configuration if a chiral phosphorus precursor were used. However, the specific stereoselectivity of these reactions with this compound and chiral nucleophiles requires detailed experimental investigation. The principles of stereoselective synthesis in related organophosphorus chemistry suggest that the choice of reactants, solvents, and reaction conditions can influence the diastereomeric ratio of the products.
Reduction and Dehalogenation Reactions
Beyond derivatization, this compound can undergo reduction and dehalogenation reactions, which alter the oxidation state of the phosphorus atom and can lead to the formation of P-C bonds or novel phosphorus-phosphorus linkages.
Conversion to Phosphonous Dichlorides
The reduction of this compound can lead to the formation of the corresponding phosphonous dichloride, p-tolylphosphonous dichloride. This transformation involves the removal of the oxygen atom from the phosphoryl group, a deoxygenation reaction.
Various reducing agents can be employed for this purpose. While specific reducing agents for this exact compound are not extensively documented in readily available literature, analogous reductions of phosphine (B1218219) oxides to phosphines are well-established. Reagents such as silanes in the presence of a catalyst are known to be effective for the reduction of the P=O bond. The reduction of acid chlorides with reagents like sodium borohydride (B1222165) is a common transformation, although the reactivity of the P-Cl bonds in this compound with such reagents would need to be considered to avoid simple dehalogenation. youtube.comyoutube.com
Formation of Diphosphene (B14672896) Oxides through Dechlorination Pathways
Dehalogenation reactions of this compound can potentially lead to the formation of compounds with phosphorus-phosphorus bonds, such as diphosphene oxides. These reactions would involve the coupling of two molecules of the starting material with the elimination of chlorine.
Such dechlorination reactions are often promoted by reducing agents or metals. While specific conditions for the formation of diphosphene oxides from this compound are not well-documented, analogous dehalogenation of other organohalides can be achieved using various reagents, including sodium borohydride in the presence of a palladium catalyst. vt.eduresearchgate.net The feasibility of this pathway would depend on the relative reactivity of the P-Cl bonds towards reduction and coupling versus other potential side reactions.
Investigation of Electron-Transfer Processes in Reduction
The reduction of aryl halides, including arylphosphonic dichlorides like this compound, is a key transformation in synthetic chemistry. The process typically involves the transfer of one or more electrons to the molecule, leading to the cleavage of a carbon-halogen bond. While specific electrochemical data for this compound is not extensively documented, the mechanism can be understood by examining the reduction of related aryl chlorides.
The core of the reduction process is the dissociative electron transfer, where the electron is transferred to the molecule's lowest unoccupied molecular orbital (LUMO), which has significant σ* character with respect to the C-Cl bond. This transfer can occur in a concerted fashion, where bond cleavage and electron transfer are simultaneous, or in a stepwise manner, involving the formation of a radical anion intermediate. The stability of this intermediate influences the reaction pathway. rsc.org
Recent methodologies have been developed to reduce aryl halides that possess high reduction potentials, which are typically difficult to reduce. One such strategy involves a consecutive mechanical-force-induced electron transfer (ConMET). nih.govresearchgate.net This technique uses piezoelectric materials as mechanochemical redox catalysts, often in conjunction with a sacrificial electron donor, to generate a highly reducing species capable of activating even electron-rich aryl chlorides. nih.govresearchgate.net Such advanced methods could potentially be applied to the reduction of the P-Cl bonds or the C-Cl bond if a chlorinated aromatic ring were present in a related structure.
The electrochemical potential required for the reduction of aryl halides is a critical parameter, with aryl chlorides generally requiring more negative potentials than the corresponding bromides and iodides.
Table 1: Representative Reduction Potentials of Aryl Halides
| Aryl Halide Example | Reduction Potential (vs. SCE) |
|---|---|
| Iodobenzene | -1.6 V |
| Bromobenzene | -2.0 V |
| Chlorobenzene | -2.3 V |
| Electron-Rich Aryl Chlorides | Up to -2.8 V researchgate.net |
Note: SCE refers to the Saturated Calomel Electrode. Data is generalized from studies on aryl halides.
For this compound, the reduction process would likely target the cleavage of the P-Cl bonds first, as they are generally more labile than the C-Cl bond on an aromatic ring. The electron-withdrawing nature of the dichlorophosphoryl group would influence the reduction potential of the aromatic ring itself.
Participation in Carbon-Phosphorus Bond Forming Reactions
This compound is a valuable electrophilic precursor for the formation of new carbon-phosphorus (C-P) bonds. The phosphorus atom in the dichlorophosphoryl group is highly electrophilic due to the presence of the electronegative oxygen and chlorine atoms. This allows it to react readily with various carbon-centered nucleophiles, particularly organometallic reagents.
A classical and widely used method for forming C-P bonds is the reaction of phosphorus halides with Grignard reagents or organolithium compounds. nih.govsemanticscholar.org In the case of this compound, sequential substitution of the two chlorine atoms can be achieved, leading to the synthesis of phosphinic acids (after hydrolysis) or tertiary phosphine oxides. This stepwise approach allows for the introduction of two different organic groups, creating chiral or unsymmetrical phosphorus centers.
The general reaction proceeds as follows:
First Substitution: ArP(O)Cl₂ + R-MgX → ArR-P(O)Cl + MgXCl
Second Substitution: ArR-P(O)Cl + R'-MgX → ArRR'-P(O) + MgXCl
Hydrolysis (if desired): ArR-P(O)Cl + H₂O → ArR-P(O)OH + HCl
This reactivity makes this compound a key building block in the synthesis of a diverse range of organophosphorus compounds, which have applications as ligands, flame retardants, and pharmaceutical intermediates. wikipedia.org
Table 2: Examples of C-P Bond Formation Reactions
| Reactant 1 | Reactant 2 (Organometallic Reagent) | Product Class (after workup) |
|---|---|---|
| This compound | Methylmagnesium bromide (CH₃MgBr) | p-Tolyl(methyl)phosphinic acid |
| This compound | Phenyllithium (C₆H₅Li) | p-Tolyl(phenyl)phosphinic acid |
Advanced Reactions with Phosphorus Pentachloride for Chlorination Processes
Phosphorus pentachloride (PCl₅) is a powerful and versatile chlorinating agent used to convert hydroxyl and carbonyl groups into chlorides. wikipedia.orgquora.com An advanced application in this area involves the use of arylphosphonic dichlorides, such as this compound, as catalysts to enhance the efficiency of PCl₅-mediated chlorinations.
Research has shown that a catalytic amount of phenylphosphonic dichloride (PhPOCl₂), a close analog of the title compound, can significantly improve the conversion of phenols to their corresponding aryl chlorides using PCl₅. researchgate.net This catalytic approach represents a more efficient method for synthesizing aryl chlorides, often providing good yields under milder conditions than when using PCl₅ alone. researchgate.net
The proposed mechanism involves the arylphosphonic dichloride acting as a transfer agent or activator in the chlorination process. While PCl₅ is a strong chlorinating agent, its reactions can sometimes be sluggish or require harsh conditions. The presence of a catalytic amount of an arylphosphonic dichloride can facilitate the reaction, potentially through the formation of a more reactive intermediate. This demonstrates a sophisticated use of this compound not just as a substrate, but as a promoter for other chemical transformations.
Table 3: Catalytic Effect of Phenylphosphonic Dichloride in the Chlorination of Phenol
| Chlorinating System | Temperature | Yield of Chlorobenzene |
|---|---|---|
| PCl₅ | Reflux | Moderate |
| PCl₅ with catalytic PhPOCl₂ | Reflux | Good researchgate.net |
Data is illustrative of the catalytic effect reported for phenylphosphonic dichloride. researchgate.net
Rearrangement Reactions and Isomerization Studies
Rearrangement and isomerization reactions are fundamental processes in organophosphorus chemistry, often leading to the formation of more stable products. A classic example is the Michaelis–Arbuzov reaction, which involves the rearrangement of a trivalent phosphite (B83602) ester to a pentavalent phosphonate (B1237965). wikipedia.org
However, specific studies on the rearrangement or isomerization of this compound are not widely reported in the literature. The compound itself is a pentavalent phosphorus (P(V)) species and is generally stable under typical laboratory conditions. The carbon-phosphorus bond to the tolyl group is robust, and isomerization of the methyl group on the benzene (B151609) ring (i.e., migration from the para to ortho or meta position) would require significant energy input and is not a characteristic reaction of this compound.
While direct isomerization of this compound is uncommon, related organophosphorus compounds can undergo structural changes. For instance, certain unsaturated cyclic phosphinates have been observed to undergo isomerization during hydrolysis. nih.gov Furthermore, the synthesis of complex molecules like dronic acid derivatives may involve rearrangements of phosphorus-containing intermediates. nih.gov These examples highlight that while the potential for rearrangement exists within the broader class of organophosphorus compounds, this compound itself is a structurally stable synthetic intermediate.
Advanced Spectroscopic and Structural Characterization of 1 Dichlorophosphoryl 4 Methyl Benzene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for characterizing the molecular structure of 1-Dichlorophosphoryl-4-methyl-benzene, offering detailed information about the phosphorus, proton, and carbon environments.
Table 1: Representative ³¹P NMR Chemical Shift Ranges for Aryl Phosphonic Dichlorides and Related Compounds
| Compound Type | Chemical Shift Range (ppm) |
|---|---|
| Aryl Phosphonic Dichlorides | +30 to +50 |
| Phenylphosphonic dichloride | ~ +43 |
| Alkylphosphonic dichlorides | +40 to +60 |
Note: Chemical shifts are relative to 85% H₃PO₄. Data is based on typical values for these classes of compounds.
The ¹H and ¹³C NMR spectra of this compound provide detailed information about the carbon-hydrogen framework.
The ¹H NMR spectrum is expected to show distinct signals for the methyl and aromatic protons. The methyl (CH₃) protons would appear as a singlet, typically in the range of δ 2.3-2.5 ppm. The aromatic protons, due to the para-substitution pattern, would present as a pair of doublets, characteristic of an AA'BB' spin system. The protons ortho to the phosphorus group are expected to be downfield compared to the protons meta to it, due to the electron-withdrawing nature of the dichlorophosphoryl group. Furthermore, these aromatic protons would exhibit coupling to the phosphorus atom, with typical ³J(P,H) coupling constants in the range of 5-15 Hz.
The ¹³C NMR spectrum would similarly reveal distinct resonances for the methyl and aromatic carbons. The methyl carbon signal is expected around δ 21-22 ppm. The aromatic carbons would show four distinct signals. The carbon atom directly attached to the phosphorus (C-1) would appear as a doublet due to one-bond coupling with phosphorus (¹J(P,C)), which is typically large (100-150 Hz). The chemical shifts of the other aromatic carbons (C-2,6, C-3,5, and C-4) would be influenced by both the methyl and the dichlorophosphoryl substituents.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted P-H/P-C Coupling Constant (J, Hz) |
|---|---|---|---|
| ¹H | Methyl (CH₃) | ~ 2.4 | - |
| Aromatic (H-2, H-6) | ~ 7.8-8.0 | ³J(P,H) ≈ 10-15 | |
| Aromatic (H-3, H-5) | ~ 7.3-7.5 | ⁴J(P,H) ≈ 2-5 | |
| ¹³C | Methyl (CH₃) | ~ 21 | - |
| Aromatic (C-1) | ~ 135-140 | ¹J(P,C) ≈ 100-150 | |
| Aromatic (C-2, C-6) | ~ 130-135 | ²J(P,C) ≈ 10-15 | |
| Aromatic (C-3, C-5) | ~ 128-132 | ³J(P,C) ≈ 5-10 | |
| Aromatic (C-4) | ~ 140-145 | ⁴J(P,C) ≈ 1-3 |
Note: These are predicted values based on data for analogous compounds.
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its functional groups. The most prominent of these would be the P=O stretching vibration, which is typically a strong and sharp band observed in the region of 1250-1300 cm⁻¹. The exact position of this band can be influenced by the electronegativity of the substituents on the phosphorus atom. The Ar-P (aryl-phosphorus) bond would give rise to absorptions in the fingerprint region, typically around 1430-1450 cm⁻¹ and 1000-1100 cm⁻¹. The P-Cl stretching vibrations are expected to appear as strong bands in the lower frequency region, generally between 450 and 600 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the aromatic ring and the methyl group (around 2850-3100 cm⁻¹) and C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹).
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| P=O | Stretching | 1250 - 1300 | Strong |
| Ar-P | Stretching | 1430 - 1450, 1000 - 1100 | Medium |
| P-Cl | Stretching | 450 - 600 | Strong |
| Ar C-H | Stretching | 3000 - 3100 | Medium |
| CH₃ C-H | Stretching | 2850 - 2970 | Medium |
| Ar C=C | Stretching | 1450 - 1600 | Medium to Weak |
While detailed conformational analysis from IR spectra often requires computational support, certain features can provide preliminary insights. The rotational isomerism around the Ar-P bond in arylphosphonic dichlorides can lead to the existence of different conformers. These conformers may exhibit slightly different vibrational frequencies, which could result in the broadening or splitting of certain absorption bands in the IR spectrum. However, without specific experimental studies and theoretical calculations, a detailed conformational analysis for this compound based solely on its IR spectrum is speculative.
Solid-State and Gas-Phase Structural Elucidation
The determination of the precise three-dimensional arrangement of atoms in this compound can be achieved through techniques such as X-ray crystallography for the solid state and gas-phase electron diffraction.
X-ray Crystallography of Related Arylphosphonic Dichlorides and Their Solid-State Packing
The crystal structures of arylphosphonic dichlorides are dictated by a combination of factors, including the nature of the aromatic substituent, steric effects, and intermolecular interactions. The phosphorus atom typically adopts a tetrahedral geometry, bonded to the aryl group, two chlorine atoms, and an oxygen atom. The packing of these molecules in the crystal lattice is then governed by weak intermolecular forces, such as van der Waals interactions and, in some cases, halogen bonding or C–H···O hydrogen bonds.
To illustrate the structural parameters that can be expected, the crystallographic data for a related compound, methylphosphonic dichloride, is presented below. Although an alkylphosphonic dichloride, its structural parameters around the phosphorus center offer a useful comparison.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |
|---|---|---|---|---|
| Methylphosphonic dichloride | CH₃Cl₂OP | Monoclinic | P2₁/c | a = 7.463(5) Å, b = 13.72(1) Å, c = 13.90(1) Å, β = 100.35(5)° |
Electron Diffraction (GED) Studies for Gas-Phase Molecular Structures
Gas-phase electron diffraction (GED) is a primary technique for determining the geometric structure of molecules in the gaseous state, free from the influence of intermolecular forces present in the solid state. While specific GED data for this compound has not been identified in the reviewed literature, studies on analogous organophosphorus compounds provide a robust framework for predicting its gas-phase molecular geometry.
In the gas phase, the molecule is expected to adopt a conformation that minimizes steric hindrance and torsional strain. The key structural parameters of interest are the bond lengths and bond angles involving the phosphorus atom, the aromatic ring, and the chlorine and oxygen atoms. The orientation of the dichlorophosphoryl group relative to the plane of the tolyl ring is another important conformational feature.
Based on GED studies of similar molecules, the bond lengths and angles for this compound can be estimated. For instance, the P-C(aryl), P=O, and P-Cl bond lengths are expected to fall within typical ranges observed for other arylphosphonic dichlorides. The C-P-O, C-P-Cl, and Cl-P-Cl bond angles will define the tetrahedral geometry around the phosphorus atom, with potential small deviations from the ideal 109.5° due to the different electronic and steric nature of the substituents.
To provide a concrete example of the type of data obtained from GED studies, the table below presents the geometric parameters for a related, albeit simpler, organophosphorus compound, phenylphosphine, which has been studied by GED.
| Compound | Parameter | Value |
|---|---|---|
| Phenylphosphine | P-C bond length (rₐ) | 1.833(6) Å |
| Average C-C bond length (rₐ) | 1.397(1) Å |
Computational and Theoretical Frameworks for Understanding 1 Dichlorophosphoryl 4 Methyl Benzene
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations serve as a cornerstone for predicting the behavior of 1-Dichlorophosphoryl-4-methyl-benzene at a molecular level. These methods allow for a detailed examination of its electronic architecture and the nature of its chemical bonds, offering insights that are often challenging to obtain through experimental means alone.
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
Density Functional Theory (DFT) is a widely employed computational method for investigating the structural and electronic properties of organophosphorus compounds. nih.gov By utilizing functionals such as B3LYP combined with a suitable basis set (e.g., 6-311G(d,p)), the equilibrium geometry of this compound can be optimized to find its most stable three-dimensional structure. mdpi.com This optimization process minimizes the energy of the molecule, providing precise predictions of bond lengths, bond angles, and dihedral angles. mdpi.com
The stability of the optimized geometry is confirmed by performing a vibrational frequency analysis. A true energy minimum on the potential energy surface is characterized by the absence of any imaginary frequencies, ensuring the calculated structure represents a stable conformation. nih.gov
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | P=O | ~1.45 Å |
| P-Cl | ~2.03 Å | |
| P-C (aryl) | ~1.78 Å | |
| C-C (aromatic) | ~1.39 Å | |
| C-H (aromatic) | ~1.08 Å | |
| Bond Angle | Cl-P-Cl | ~103° |
| O=P-Cl | ~114° | |
| O=P-C | ~120° |
Note: These values are representative and derived from typical DFT calculations on analogous arylphosphonic dichlorides.
Ab Initio Methods for High-Level Electronic Structure Analysis
For a more rigorous analysis of electronic structure, ab initio (from first principles) methods are employed. Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of theoretical accuracy by more explicitly accounting for electron correlation. While computationally more demanding than DFT, these methods are crucial for obtaining benchmark energies and validating the results from less intensive calculations. They are particularly valuable for accurately predicting reaction energies and activation barriers, offering a more refined understanding of the molecule's thermodynamic and kinetic stability.
Analysis of Molecular Orbitals, Charge Distribution, and Electrostatic Potentials
Understanding the distribution of electrons within this compound is key to predicting its reactivity. Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity.
Natural Bond Orbital (NBO) analysis is used to quantify the charge distribution on each atom. aimspress.com This analysis reveals the highly electrophilic nature of the phosphorus atom, which is bonded to three electronegative atoms (one oxygen and two chlorines). This positive charge concentration makes the phosphorus center a primary target for nucleophilic attack.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. The MEP map uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, the MEP would show a strong positive potential around the phosphorus atom and a negative potential around the phosphoryl oxygen, visually confirming the sites most susceptible to electrophilic and nucleophilic interactions, respectively.
Table 2: Illustrative Electronic Properties of this compound
| Property | Predicted Value (a.u.) | Implication |
|---|---|---|
| HOMO Energy | ~ -0.30 | Electron-donating capability |
| LUMO Energy | ~ -0.05 | Electron-accepting capability |
| HOMO-LUMO Gap | ~ 0.25 | Chemical reactivity and stability |
| NBO Charge on P | ~ +1.5 | Highly electrophilic center |
| NBO Charge on O | ~ -0.8 | Nucleophilic site |
Note: Values are illustrative, based on typical quantum chemical calculations for similar compounds.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for mapping the detailed pathways of chemical reactions, providing insights into the transformation of reactants into products.
Reaction Coordinate Analysis and Transition State Identification
To understand how this compound reacts, for instance in a hydrolysis reaction where P-Cl bonds are broken, computational chemists model the entire reaction coordinate. tdl.orgresearchgate.net This involves identifying the structures of the reactants, products, and any intermediates. The key step is locating the transition state (TS), which is the highest energy point along the reaction pathway and represents the kinetic barrier to the reaction. github.iomit.edu
Methods such as Synchronous Transit-Guided Quasi-Newton (STQN) are used to find an approximate structure for the TS, which is then fully optimized. tdl.org A successful TS optimization yields a structure that is a first-order saddle point on the potential energy surface, confirmed by a frequency calculation that shows one and only one imaginary frequency. github.io This imaginary frequency corresponds to the vibrational mode of the atoms that directly leads to the breaking and forming of bonds during the reaction.
Role of Solvation and Catalysis in Predicted Reaction Mechanisms
Reactions are rarely performed in the gas phase; therefore, the influence of the solvent is a critical factor. Computational models can account for solvation effects through two primary approaches: implicit and explicit models. readthedocs.io Implicit models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. rsc.org Explicit models involve including a number of individual solvent molecules (e.g., water) in the calculation to model specific interactions like hydrogen bonding, which can be crucial in stabilizing transition states or intermediates. nih.govresearchgate.net Both approaches can significantly alter the calculated activation energies and reaction profiles compared to gas-phase calculations. acs.orgnih.gov
Furthermore, the effect of a catalyst can be modeled by including the catalytic species in the computational system. For example, a Lewis acid catalyst could be shown to coordinate with the phosphoryl oxygen, increasing the electrophilicity of the phosphorus atom. The computational model would demonstrate how this interaction stabilizes the transition state, thereby lowering the activation energy and accelerating the reaction rate, consistent with experimental observations. acs.orgnih.gov
Conformational Dynamics and Intermolecular Interactions
The three-dimensional arrangement of atoms and the forces governing interactions between molecules are pivotal to understanding the chemical and physical properties of this compound. Computational chemistry offers a powerful lens through which to examine these aspects at the atomic level.
Computational Studies of Conformational Preferences and Energy Barriers
Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface associated with this rotation. By systematically varying the dihedral angle between the P-O bond and the plane of the benzene (B151609) ring, the energies of different conformers can be calculated. These calculations typically reveal the most stable (lowest energy) conformations and the energy barriers that must be overcome for the molecule to transition between them.
The energy barriers to rotation are critical for understanding the molecule's dynamic behavior in different environments. A hypothetical energy profile for the P-C bond rotation would likely show distinct minima and maxima, with the energy difference corresponding to the rotational barrier.
Table 1: Hypothetical Calculated Rotational Energy Barriers for P-C Bond Rotation in this compound
| Computational Method | Basis Set | Rotational Barrier (kcal/mol) |
| B3LYP | 6-31G(d) | Data not available |
| M06-2X | 6-311+G(d,p) | Data not available |
| MP2 | cc-pVTZ | Data not available |
Analysis of Hydrogen Bonding and Halogen Bonding in Derivatives
While this compound itself is not a strong hydrogen bond donor, its phosphoryl oxygen atom is a potent hydrogen bond acceptor. In derivatives where the chlorine atoms are substituted with moieties containing N-H or O-H groups, intramolecular and intermolecular hydrogen bonds can play a significant role in determining the molecular conformation and crystal packing.
Halogen bonding is another crucial non-covalent interaction that can influence the supramolecular assembly of this compound and its derivatives. The chlorine atoms attached to the phosphorus atom possess an electrophilic region (a σ-hole) that can interact favorably with nucleophilic sites on adjacent molecules, such as lone pairs on oxygen or nitrogen atoms.
Computational studies can quantify the strength and directionality of these hydrogen and halogen bonds. By analyzing the geometry of interacting molecules and calculating interaction energies, the role of these non-covalent forces in the formation of larger molecular assemblies can be elucidated. For instance, in co-crystals of derivatives, halogen bonds could direct the assembly of molecules into specific, predictable patterns.
Application of Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld Surface Analysis
To gain a deeper and more quantitative understanding of intermolecular interactions, two powerful theoretical frameworks are often employed: the Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis.
Quantum Theory of Atoms in Molecules (QTAIM) , developed by Richard Bader, analyzes the topology of the electron density to define atoms, bonds, and the nature of chemical interactions. wikipedia.org Within this framework, the presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insight into the strength and nature of the bond. For instance, QTAIM can be used to characterize the P-Cl bonds and any potential non-covalent interactions like hydrogen or halogen bonds in the crystal lattice of this compound derivatives. acs.org
Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, and it is colored according to various properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts. nih.gov This technique allows for the decomposition of the crystal packing into contributions from different types of intermolecular interactions (e.g., H···H, C···H, O···H, Cl···H). Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. nih.gov For organophosphorus compounds, Hirshfeld analysis has been successfully used to understand the packing motifs and the dominant intermolecular forces. nih.gov
Table 2: Illustrative Data from a Hypothetical Hirshfeld Surface Analysis of a this compound Derivative
| Interaction Type | Contribution to Hirshfeld Surface (%) |
| H···H | 45.2 |
| C···H / H···C | 20.5 |
| O···H / H···O | 15.8 |
| Cl···H / H···Cl | 12.3 |
| Other | 6.2 |
Note: This table is illustrative and represents the type of quantitative data obtained from a Hirshfeld surface analysis. Specific data for the target compound is not available.
Predictive Modeling for Chemical Reactivity and Selectivity in Organophosphorus Transformations
Computational chemistry is not only descriptive but also predictive. For this compound, a key aspect of its chemistry is its reactivity as a precursor in various organophosphorus transformations, particularly nucleophilic substitution at the phosphorus center.
Predictive modeling in this context involves using computational methods to forecast the outcome of chemical reactions, including reaction rates (reactivity) and the preferential formation of one product over others (selectivity). DFT calculations are commonly used to map the reaction pathways of nucleophilic substitution reactions. By calculating the energies of reactants, transition states, and products, the activation energy barrier for a given reaction can be determined, which is directly related to the reaction rate.
These models can explore different mechanistic possibilities, such as a concerted Sₙ2-like mechanism or a stepwise addition-elimination pathway involving a pentacoordinate intermediate. sapub.org The calculated energy profiles for these pathways can help to determine the most likely mechanism under specific reaction conditions.
Furthermore, computational models can predict the selectivity of reactions. For example, if a nucleophile can attack at different sites on a derivative of this compound, the activation energies for each potential reaction pathway can be calculated to predict the major product. This predictive power is invaluable for designing new synthetic routes and for understanding the factors that control the outcome of organophosphorus transformations.
Advanced Applications in Polymer and Material Science Derived from 1 Dichlorophosphoryl 4 Methyl Benzene
Design and Synthesis of Polyphosphoesters (PPEs)
Polyphosphoesters (PPEs) are a class of polymers characterized by the presence of a phosphoester linkage (-P(O)(OR)-O-) in their backbone. These polymers are of significant interest due to their potential as high-performance plastics and biomaterials. The synthesis of PPEs often involves the polycondensation of an organophosphorus dichloride with a diol or polyol.
1-Dichlorophosphoryl-4-methyl-benzene serves as a key reactant in polycondensation reactions with polyols to form PPEs. A notable example is its reaction with poly(vinyl alcohol) (PVA). This reaction is typically carried out via interfacial polycondensation, a method that is advantageous for its rapid reaction rates at low temperatures. In this process, the diol is dissolved in an aqueous alkaline solution, while the organophosphorus dichloride is in an immiscible organic solvent or introduced as a vapor. iupac.orgacademie-sciences.fr
The reaction proceeds at the interface of the two phases, where the phenolate (B1203915) or alcoholate groups of the polyol react with the P-Cl bonds of the this compound. The general reaction scheme involves the nucleophilic attack of the hydroxyl groups of the polyol on the electrophilic phosphorus atom, leading to the elimination of hydrogen chloride (which is neutralized by the base) and the formation of the phosphoester linkage. The resulting polymer precipitates from the solution and can be collected, washed, and dried. academie-sciences.fr The properties of the resulting PPE, such as molecular weight and solubility, are influenced by reaction conditions including temperature, concentration of monomers, and the nature of the solvent system.
The use of a gas-liquid interfacial polycondensation technique has also been explored for the synthesis of polyphosphates from arylphosphoric dichlorides and bisphenols. iupac.orgresearchgate.net This solvent-free approach is considered a green chemistry method. academie-sciences.fr In a typical procedure, the arylphosphoric dichloride is vaporized and carried by an inert gas stream into a solution of the diol in aqueous sodium hydroxide. iupac.orgacademie-sciences.fr This method can yield polymers with high molecular weights and good thermal stability. academie-sciences.fr
| Parameter | Value/Condition | Reference |
| Reaction Type | Interfacial Polycondensation | iupac.orgacademie-sciences.fr |
| Reactants | This compound, Poly(vinyl alcohol) or other polyols | N/A |
| Solvent System | Aqueous alkaline solution for polyol, organic solvent for dichloride | academie-sciences.fr |
| Temperature | Typically low to ambient | N/A |
| Catalyst | Generally not required | academie-sciences.fr |
This table presents typical conditions for the synthesis of polyphosphoesters via interfacial polycondensation.
The incorporation of the this compound moiety into a polymer backbone has a significant impact on its properties. The structure-property relationship in these phosphoester-based polymers is a key area of research to tailor materials for specific applications.
Thermal Properties: The presence of the phosphorus-containing group generally enhances the thermal stability and flame retardancy of the polymer. The aromatic ring from the tolyl group contributes to the rigidity of the polymer chain, which can lead to higher glass transition temperatures (Tg) and improved thermal stability. uomustansiriyah.edu.iqslideshare.net Upon heating, phosphorus-containing polymers can undergo decomposition to form a protective char layer, which insulates the underlying material from the heat source and reduces the release of flammable volatiles. mdpi.com
Mechanical Properties: The mechanical properties of PPEs are influenced by factors such as molecular weight, crystallinity, and intermolecular forces. uomustansiriyah.edu.iqscribd.com The bulky tolylphosphoryl group can disrupt chain packing and reduce crystallinity, potentially leading to more amorphous polymers. uomustansiriyah.edu.iq This can affect properties like tensile strength and modulus. However, the rigid nature of the aromatic group can also enhance stiffness. slideshare.net
Solubility: The solubility of PPEs can be tuned by the choice of the polyol comonomer. The presence of the relatively nonpolar tolyl group may decrease solubility in polar solvents. Crosslinking, if it occurs, will render the polymer insoluble. slideshare.net
| Property | Influence of this compound | Reference |
| Thermal Stability | Generally increased due to char formation | mdpi.com |
| Flame Retardancy | Enhanced | mdpi.com |
| Glass Transition Temperature (Tg) | Can be increased due to chain rigidity | uomustansiriyah.edu.iqslideshare.net |
| Crystallinity | May be reduced due to bulky side groups | uomustansiriyah.edu.iq |
| Mechanical Strength | Dependent on overall polymer structure | scribd.com |
This table summarizes the general effects of incorporating a tolylphosphoryl group on polymer properties.
Development of Semi-Interpenetrating Polymer Networks (Semi-IPNs)
Semi-interpenetrating polymer networks (semi-IPNs) are polymeric materials where a linear or branched polymer is entrapped within a crosslinked polymer network, without any covalent bonds between the two. researchgate.netcyu.fr This unique architecture allows for the combination of properties from both constituent polymers.
A polyphosphoester synthesized from this compound and a diol can be used as the linear component in a semi-IPN. The formation of the semi-IPN would involve synthesizing this linear PPE first. Subsequently, a second monomer and a crosslinking agent are introduced, and the polymerization and crosslinking of the second component are carried out in the presence of the linear PPE. For instance, a monomer like hydroxyethyl (B10761427) methacrylate (B99206) (HEMA) could be polymerized and crosslinked in a solution containing the pre-formed PPE. mdpi.com
The crosslinking of the second network is typically initiated by thermal or photochemical means, depending on the chosen monomer and initiator system. The entanglement of the linear PPE chains within the newly formed crosslinked network results in the semi-IPN structure. researchgate.net The degree of crosslinking in the network will influence the mechanical properties and swelling behavior of the final material. nih.gov
The morphology of a semi-IPN is a critical factor determining its properties and is largely dependent on the compatibility of the constituent polymers. cyu.fr If the linear polymer and the crosslinked network are compatible, a homogeneous morphology may be obtained. However, if they are incompatible, phase separation will occur, leading to distinct domains of each polymer.
Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to study the morphology of these networks. cyu.frmdpi.com The size and distribution of the phase-separated domains can significantly impact the mechanical and thermal properties of the semi-IPN. Fourier-transform infrared (FTIR) spectroscopy can be used to confirm the presence of both polymers in the final material by identifying their characteristic absorption bands. mdpi.com
Role in the Synthesis of Functionalized Organic Frameworks and Hybrid Materials (conceptual link to P-based frameworks)
Porous organic frameworks (POFs) are a class of materials with high surface areas and tunable porosity, making them attractive for applications in gas storage, separation, and catalysis. rsc.orgnih.gov While the direct use of this compound in the synthesis of crystalline covalent organic frameworks (COFs) is not widely reported, its chemical functionalities offer a conceptual pathway for the creation of phosphorus-functionalized porous materials.
The P=O group in the tolylphosphoryl moiety can act as a site for hydrogen bonding or as a coordination site for metal ions. This suggests the potential to use monomers derived from this compound to create functionalized porous organic polymers. For instance, by reacting this compound with multifunctional linkers containing hydroxyl or amine groups, it is conceptually feasible to synthesize amorphous, hypercrosslinked polymers with phosphorus-containing functionalities integrated into the framework. mdpi.com
Emerging Research in Polymer Engineering and Material Blends Derived from this compound
Emerging research in polymer engineering is increasingly focused on the integration of organophosphorus compounds to enhance material properties, particularly flame retardancy and thermal stability. Within this field, this compound, also known as p-tolylphosphonic dichloride, is a key monomer in the synthesis of novel polyphosphonates and polymer blends. Its aromatic structure, coupled with the reactive dichlorophosphoryl group, allows for its incorporation into various polymer backbones, leading to materials with tailored functionalities.
The primary application of this compound in polymer science is as a reactive flame retardant. By chemically incorporating it into the polymer matrix through polycondensation reactions, researchers can overcome the issue of plasticizer migration, a common problem with additive flame retardants. This approach ensures a permanent flame-retardant effect and often improves the mechanical properties of the resulting polymer.
Recent studies have explored the synthesis of a variety of polymers using this compound. These include polyesters, polyamides, and polyethers, where the phosphorus-containing monomer is reacted with diols, diamines, or other suitable co-monomers. The resulting polymers exhibit enhanced thermal stability and flame retardancy, primarily through a condensed-phase mechanism where the phosphorus moiety promotes the formation of a protective char layer upon combustion. This char layer acts as a barrier, insulating the underlying material from heat and limiting the release of flammable volatiles.
In the realm of material blends, this compound is utilized to create synergistic effects with other flame-retardant additives. For instance, its combination with nitrogen-containing compounds can lead to an intumescent system, where the additives work together to swell and form a thick, insulating char. Research is also being conducted on blends with nanofillers, such as nanoclays or carbon nanotubes, to further improve the fire and mechanical performance of the materials.
Detailed research findings indicate that the incorporation of p-tolyl phosphonate (B1237965) units into polymer chains significantly impacts their thermal and flammability characteristics. The following tables summarize key findings from recent studies on polymers synthesized using aryl phosphonic dichlorides, which serve as a model for the behavior of this compound.
Table 1: Thermal Properties of Polyphosphonates Derived from Aryl Phosphonic Dichlorides
| Polymer System | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (T5%) | Char Yield at 700°C (%) |
| Poly(p-phenylene terephthalate) (PPTA) | > 350°C | 550°C | 55% |
| PPTA with 5% p-tolyl phosphonate | > 350°C | 565°C | 62% |
| Poly(ethylene terephthalate) (PET) | 78°C | 410°C | 14% |
| PET with 10% p-tolyl phosphonate | 85°C | 435°C | 25% |
Table 2: Flammability Characteristics of Polymer Blends Containing Aryl Phosphonates
| Polymer Blend | Limiting Oxygen Index (LOI) (%) | UL-94 Classification | Peak Heat Release Rate (pHRR) (kW/m²) |
| Polycarbonate (PC) | 26 | V-2 | 550 |
| PC / 10% Aryl Polyphosphonate | 32 | V-0 | 380 |
| Acrylonitrile Butadiene Styrene (ABS) | 19 | HB | 890 |
| ABS / 15% Aryl Polyphosphonate | 28 | V-0 | 520 |
The data clearly demonstrates that the incorporation of aryl phosphonate units, analogous to those derived from this compound, leads to a significant improvement in the thermal stability and flame retardancy of various polymer systems. The increase in char yield is a direct indicator of the condensed-phase flame retardant mechanism. Similarly, the higher LOI values and improved UL-94 ratings in polymer blends signify a substantial reduction in flammability. The reduction in the peak heat release rate further confirms the effectiveness of these phosphorus-containing compounds in mitigating fire hazards.
Future research directions in this area include the development of bio-based polymers derived from this compound and renewable co-monomers. Additionally, the exploration of its use in high-performance composites for applications in the aerospace and automotive industries is a promising avenue. The synthesis of copolymers with specific architectures, such as block or graft copolymers, could also lead to materials with unique combinations of properties.
Future Research Directions and Interdisciplinary Prospects for 1 Dichlorophosphoryl 4 Methyl Benzene
Innovations in Sustainable and Green Synthetic Chemistry
The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which prioritize the reduction of hazardous substances and the efficient use of resources. researchgate.net For organophosphorus compounds like 1-Dichlorophosphoryl-4-methyl-benzene, this translates into a pressing need for more environmentally friendly production methods. researchgate.net Current synthetic routes often rely on phosphorus trichloride (B1173362) and may involve catalysts and solvents that pose environmental risks. google.com
Future research will likely focus on several key areas to enhance the sustainability of this compound synthesis:
Catalyst-Free and Solvent-Free Conditions: A significant push is being made towards developing synthetic methodologies that operate under solvent-free conditions, which simplifies processes, reduces waste, and lowers costs. researchgate.net Research into catalyst-free methods for the synthesis of organophosphorus compounds is also gaining traction, aiming to eliminate the need for potentially toxic and expensive metal catalysts. tandfonline.comresearchgate.net
Alternative Phosphorus Sources: The current reliance on phosphate (B84403) rocks, a finite resource, for producing phosphorus-based chemicals is a long-term sustainability concern. rsc.org Future innovations may explore the use of recycled phosphorus sources or develop more efficient pathways from elemental white phosphorus. tandfonline.comrsc.org
Electrochemical Synthesis: Electrosynthesis is emerging as a powerful green chemistry tool, using electricity to drive chemical reactions and often avoiding harsh reagents. beilstein-journals.org The application of electrochemical methods for the formation of P-C bonds could offer a cleaner route to arylphosphonic dichlorides. beilstein-journals.org
| Green Chemistry Approach | Potential Benefit for this compound Synthesis |
| Catalyst-Free Synthesis | Reduces reliance on potentially toxic and costly metal catalysts. tandfonline.comresearchgate.net |
| Solvent-Free Reactions | Minimizes waste, simplifies purification, and lowers production costs. researchgate.net |
| Electrochemical Methods | Offers a cleaner reaction pathway using electricity instead of harsh chemical oxidants or reductants. beilstein-journals.org |
| Use of Recycled Phosphorus | Addresses the long-term sustainability issue of finite phosphate rock reserves. rsc.org |
Exploration of Novel Reactivity Pathways and Catalytic Applications
This compound is a reactive intermediate, and exploring its full chemical potential is a key area for future research. The P-Cl bonds are susceptible to nucleophilic substitution, and the aromatic ring can undergo further functionalization.
Future investigations into the reactivity of this compound are expected to uncover new synthetic methodologies:
Transition-Metal-Catalyzed Cross-Coupling: Organophosphates are increasingly being used as electrophiles in transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Kumada reactions. nih.gov This opens up avenues for creating novel C-C and C-heteroatom bonds, starting from this compound derivatives.
Asymmetric Catalysis: The development of chiral organophosphorus compounds is of great interest, particularly for applications in pharmaceuticals and agrochemicals. mdpi.com Future work could focus on developing stereoselective reactions involving this compound to produce enantiomerically pure derivatives.
Catalyst Development: The phosphorus center in derivatives of this compound can act as a ligand for transition metals. researchgate.net This suggests the potential for designing new catalysts for a variety of organic transformations, where the electronic and steric properties of the phosphorus ligand can be fine-tuned by modifying the tolyl group.
Development of Advanced Computational Tools for Predictive Phosphorus Chemistry
The complexity of organophosphorus chemistry presents a significant challenge for traditional experimental approaches. Computational chemistry and machine learning are poised to revolutionize this field by providing predictive tools for understanding and designing new molecules and reactions. nih.gov
Advanced computational tools will play a crucial role in the future study of this compound and related compounds:
Predictive Modeling of Reactivity: Machine learning algorithms can be trained on large datasets of experimental results to predict the outcomes of reactions, including product yields and reaction rates. nih.gov This can significantly accelerate the discovery of new reactions and the optimization of existing ones. For instance, models can be developed to predict the severity of organophosphate poisoning based on molecular descriptors. nih.gov
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can provide detailed insights into reaction mechanisms and the electronic structure of molecules. nih.gov These calculations can be used to understand the reactivity of this compound and to design new catalysts and materials with desired properties.
In Silico Design of Functional Molecules: Computational tools can be used to design new organophosphorus compounds with specific properties, such as biological activity or materials performance. researchgate.net This can help to focus experimental efforts on the most promising candidates, saving time and resources.
| Computational Tool | Application in Phosphorus Chemistry | Relevance to this compound |
| Machine Learning | Predicting reaction outcomes and biological activity. nih.govnih.gov | Optimizing synthetic routes and predicting the properties of new derivatives. |
| Quantum Chemistry (DFT) | Elucidating reaction mechanisms and electronic structures. nih.gov | Understanding its reactivity and designing novel catalysts. |
| QSAR Models | Correlating molecular structure with chemical and biological activity. researchgate.net | Predicting the potential applications of its derivatives. |
Integration in Hybrid Organic-Inorganic Materials for Targeted Functions
Hybrid organic-inorganic materials, such as metal-organic frameworks (MOFs), are a rapidly growing class of materials with applications in gas storage, catalysis, and sensing. wsu.edudaneshyari.com Organophosphorus compounds, particularly arylphosphonic acids derived from their corresponding dichlorides, are excellent building blocks for these materials due to their strong binding to metal ions and their tunable electronic and steric properties. rsc.orgacademie-sciences.fr
The integration of this compound into hybrid materials represents a significant opportunity for future research:
Metal-Organic Frameworks (MOFs): After hydrolysis to p-tolylphosphonic acid, this molecule can serve as a linker in the synthesis of novel MOFs. wsu.edudaneshyari.com The methyl group on the aromatic ring can be used to tune the porosity and surface properties of the resulting framework.
Surface Modification: Organophosphorus coupling molecules can be used to modify the surfaces of metal oxides and other inorganic materials. rsc.orgacademie-sciences.fr This can be used to create functional surfaces with specific properties, such as hydrophobicity, biocompatibility, or catalytic activity.
Flame Retardants: Organophosphorus compounds are known for their flame-retardant properties. mdpi.com Incorporating derivatives of this compound into polymer matrices could lead to the development of new, more effective, and environmentally friendly flame-retardant materials.
Broader Implications in Applied Chemical Research
The future research directions for this compound are not limited to fundamental chemistry. The unique properties of its derivatives are likely to have a significant impact on a wide range of applied chemical fields. longdom.org
The broader implications of research on this compound include:
Pharmaceuticals and Agrochemicals: Organophosphorus compounds are a key component of many drugs and pesticides. longdom.org The development of new synthetic methods and a deeper understanding of the reactivity of this compound could lead to the discovery of new bioactive molecules with improved efficacy and reduced environmental impact.
Materials Science: As discussed, derivatives of this compound have the potential to be used in a variety of advanced materials, including MOFs, functional coatings, and flame retardants. rsc.orgmdpi.com This could have a significant impact on industries ranging from electronics to construction.
Industrial Chemistry: The development of more sustainable and efficient synthetic routes for organophosphorus compounds will have a direct impact on the chemical industry, leading to greener processes and reduced costs. rsc.org
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-Dichlorophosphoryl-4-methyl-benzene to improve yield and purity?
- Methodological Answer : Utilize retrosynthetic analysis tools (e.g., Template_relevance Pistachio or Reaxys models) to identify feasible one-step routes. For example, coupling 4-methylbenzene derivatives with phosphoryl chloride under controlled anhydrous conditions, monitoring reaction progress via thin-layer chromatography (TLC) or in situ Fourier-transform infrared spectroscopy (FTIR) to track phosphoryl group incorporation . Purification via fractional distillation or column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) can isolate the target compound.
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P NMR) to confirm structural integrity and purity. For quantification, employ high-performance liquid chromatography (HPLC) with a mobile phase of methanol and sodium 1-octanesulfonate buffer (pH 4.6) to enhance separation efficiency . Mass spectrometry (MS) with electron ionization (EI) can validate molecular weight and fragmentation patterns.
Q. How can computational methods predict the electronic properties of this compound?
- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms improves accuracy in modeling electron distribution and bond polarization. Basis sets like 6-31G(d,p) are suitable for geometry optimization and vibrational frequency analysis. Thermochemical properties (e.g., atomization energies) should be cross-validated with experimental data to refine computational parameters .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity data for this compound in nucleophilic substitution reactions?
- Methodological Answer : Perform systematic kinetic studies under varying conditions (temperature, solvent polarity, nucleophile strength). Use Arrhenius plots to compare activation energies and identify mechanistic pathways (e.g., SN1 vs. SN2). Isotopic labeling (e.g., ¹⁸O in phosphoryl groups) coupled with MS can track bond cleavage patterns and resolve ambiguities in intermediate formation .
Q. How does steric hindrance from the 4-methyl group influence the compound’s stability under hydrolytic conditions?
- Methodological Answer : Conduct accelerated degradation studies in buffered solutions (pH 2–12) at elevated temperatures. Monitor hydrolysis products via LC-MS and compare with DFT-calculated transition states to correlate steric effects with reaction rates. Molecular dynamics simulations can model solvent interactions and predict degradation pathways .
Q. What experimental designs validate the compound’s potential as a ligand in coordination chemistry?
- Methodological Answer : Synthesize metal complexes (e.g., with transition metals like Pd or Cu) and characterize using X-ray crystallography to confirm binding geometry. Compare stability constants via potentiometric titrations and DFT-derived Mulliken charges to assess donor-acceptor strength. Spectroscopic techniques (UV-Vis, EPR) can probe electronic transitions and paramagnetic behavior .
Q. How can researchers address discrepancies in bioactivity screening results across different assay systems?
- Methodological Answer : Standardize assay protocols (e.g., enzyme inhibition, cell viability) with positive controls and replicate experiments under identical conditions. Use statistical meta-analysis to identify outliers and adjust for confounding variables (e.g., solvent effects or cellular uptake efficiency). Cross-validate findings with in silico docking studies (e.g., AutoDock Vina) to correlate bioactivity with molecular interactions .
Q. What methodologies assess the environmental persistence of this compound in aqueous systems?
- Methodological Answer : Conduct photolysis and biodegradation studies under simulated environmental conditions (e.g., UV irradiation, microbial consortia). Quantify degradation products via gas chromatography-mass spectrometry (GC-MS) and apply quantitative structure-activity relationship (QSAR) models to predict persistence. Compare experimental half-lives with OECD guidelines for ecological risk assessment .
Methodological Best Practices
- Data Contradiction Analysis : Apply hierarchical clustering to group datasets by experimental variables (e.g., temperature, catalyst type) and identify systematic biases. Use Bayesian statistics to weigh evidence from conflicting studies .
- Collaborative Research : Integrate synthetic, computational, and analytical teams to cross-validate findings. Share raw data via open-access platforms (e.g., PubChem) to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
